3-Methyl-2-(tributylstannyl)pyridine
Overview
Description
3-Methyl-2-(tributylstannyl)pyridine is a chemical compound with the molecular formula C18H33NSn . It has a molecular weight of 382.18 . It is typically stored in a refrigerator and has a physical form of liquid .
Molecular Structure Analysis
The IUPAC name for this compound is tributyl-(3-methylpyridin-2-yl)stannane . The InChI code is 1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;31-3-4-2;/h2-4H,1H3;31,3-4H2,2H3; . The SMILES string representation is CCCCSn(CCCC)c1ncccc1C .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 382.2 g/mol . The compound has a topological polar surface area of 12.9 Ų . It has a complexity of 220 .Scientific Research Applications
Organic Synthesis and Catalysis
Research on pyridine derivatives, such as the synthesis of new pyrrole derivatives designed as chemical analogs of 1,4-dihydropyridines drugs, indicates the utility of these compounds in developing future new calcium channel blockers (Ivan et al., 2021). Similarly, the study on the rhodium-catalyzed C-3/5 methylation of pyridines using a novel catalytic method showcases the importance of pyridine derivatives in enhancing synthetic methodologies for complex organic molecules (Grozavu et al., 2020).
Materials Science
In the realm of materials science, the electropolymerization of 3,5-dithienylpyridines and their subsequent application in creating new, electrochromic polymers demonstrate the role of pyridine derivatives in developing advanced materials with potential applications in electronics and optoelectronics (Krompiec et al., 2008).
Medicinal Chemistry
In medicinal chemistry, the study of the synthesis, crystal structure, quantum chemical calculations, DNA interactions, and antimicrobial activity of silver(I) complexes with pyridine derivatives highlights the therapeutic potential of these compounds. This research underscores the importance of pyridine derivatives in the development of new antimicrobial agents and their interaction with biological targets (Abu-Youssef et al., 2010).
Environmental Science
Additionally, the sonochemical degradation study of 3-methylpyridine, a compound structurally related to 3-Methyl-2-(tributylstannyl)pyridine, provides insight into environmental applications, particularly in the remediation of toxic organic compounds (Daware & Gogate, 2020).
Mechanism of Action
Target of Action
Organotin compounds like 3-methyl-2-(tributylstannyl)pyridine are often used in stille coupling reactions , suggesting that their targets could be various organic compounds that undergo these reactions.
Mode of Action
As an organotin compound, it likely acts as a reagent in stille coupling reactions , facilitating the formation of carbon-carbon bonds between organic compounds.
Biochemical Pathways
Given its use in stille coupling reactions , it may play a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.
Result of Action
As a reagent in Stille coupling reactions , its primary effect is likely the formation of carbon-carbon bonds between organic compounds, leading to the synthesis of complex organic molecules.
Properties
IUPAC Name |
tributyl-(3-methylpyridin-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDWZQDTTVYOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586018 | |
Record name | 3-Methyl-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259807-97-1 | |
Record name | 3-Methyl-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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